Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with diverse substituents. The molecule includes:
- A butan-2-yl ester at position 2.
- A 2-(benzyloxy)phenyl group at position 3.
- A 4-methoxyphenyl group at position 7.
- A methyl group at position 2 and a keto group at position 4.
This compound is synthesized via the Hantzsch reaction, a method widely used for constructing polyhydroquinoline derivatives, as seen in structurally related compounds . Characterization typically involves IR, NMR, HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry . Its crystal structure, determined using SHELXL and OLEX2 , reveals key packing interactions influenced by substituents.
Properties
IUPAC Name |
butan-2-yl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO5/c1-5-22(2)41-35(38)32-23(3)36-29-19-26(25-15-17-27(39-4)18-16-25)20-30(37)34(29)33(32)28-13-9-10-14-31(28)40-21-24-11-7-6-8-12-24/h6-18,22,26,33,36H,5,19-21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHURTGNBUXTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the hexahydroquinoline core, followed by the introduction of various substituents at specific positions on the ring. Common reagents used in these reactions include aldehydes, amines, and esters, under conditions such as reflux and catalysis by acids or bases.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized hexahydroquinoline compounds.
Scientific Research Applications
Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Ester Groups : Bulkier esters (e.g., benzyl, isobutyl) may reduce solubility compared to smaller esters (methyl, ethyl) .
- Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl) enhance resonance stabilization. Electron-withdrawing groups (e.g., 4-chlorophenyl, trifluoromethyl) increase electrophilicity at the quinoline core .
- Dual Substitution: The target compound’s 4- and 7-substituents introduce steric hindrance and electronic complexity absent in monosubstituted analogs.
Crystallographic and Hydrogen-Bonding Analysis
- Packing Interactions : The methyl ester derivative () forms N–H···O hydrogen bonds (2.78–2.85 Å), while the benzyl-substituted compound () exhibits weaker C–H···F interactions. The target compound’s 2-(benzyloxy)phenyl group may promote C–H···π or π–π stacking due to its aromatic bulk.
- Molecular Planarity: Derivatives with planar hexahydroquinoline cores (e.g., ) show better stacking efficiency. Substituents like 4-methoxyphenyl may distort planarity, affecting crystal packing .
Electronic and Reactivity Profiles
- 4-chlorophenyl) may exhibit analogous reactivity in electrophilic substitutions .
- Hydrogen-Bonding Networks : The target compound’s benzyloxy group could introduce additional O–H···O interactions absent in analogs with halogen or alkyl substituents .
Biological Activity
Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. Its structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of methoxy and benzyloxy groups enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of hexahydroquinoline compounds can display antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown selective activity against pathogens such as Bacillus subtilis and Escherichia coli .
- Cytotoxic Effects : Some studies have indicated that similar compounds possess cytotoxic properties against cancer cell lines. For instance, derivatives have been reported to selectively target cancer cells while exhibiting lower toxicity to normal cells . This selectivity is crucial for developing anticancer agents.
- Mechanism of Action : The biological activity is hypothesized to result from the compound's ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various therapeutic effects .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of several hexahydroquinoline derivatives highlighted that certain compounds exhibited significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for active compounds were documented, indicating their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 5 | Bacillus subtilis |
| Compound B | 10 | Escherichia coli |
Cytotoxicity Studies
In vitro studies on the cytotoxicity of related compounds demonstrated their effectiveness against various cancer cell lines:
These results suggest that the compound may serve as a lead structure for the development of novel anticancer drugs.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that modifications in the substituents significantly affect biological activity. For example, the presence of electron-donating groups such as methoxy enhances antibacterial properties while altering the position of these groups can lead to varying levels of cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
